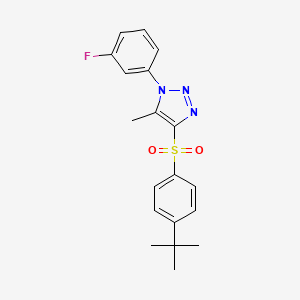

4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Description

4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a 4-tert-butylbenzenesulfonyl moiety at position 2. The 3-fluorophenyl substituent introduces electronic effects that modulate reactivity and binding affinity.

This compound shares structural motifs with pharmacologically active triazoles, such as antimicrobial and anti-inflammatory agents. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous triazole derivatives (e.g., 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole, CAS 1338655-97-2) . Characterization via NMR, X-ray crystallography (using SHELXL ), and mass spectrometry is standard for such compounds.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)sulfonyl-1-(3-fluorophenyl)-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-13-18(21-22-23(13)16-7-5-6-15(20)12-16)26(24,25)17-10-8-14(9-11-17)19(2,3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOFRXZTHFMLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

The 4-tert-butylbenzenesulfonyl group is a critical substituent in the target compound. High-purity 4-tert-butylbenzenesulfonyl chloride is synthesized via chlorination of 4-tert-butylbenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine:

Key Data:

-

Yield: 92–95% after purification via recrystallization in hexane .

-

Purity: >99% (confirmed by and HPLC).

-

Characterization: (500 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 7.65 (d, Hz, 2H), 7.95 (d, Hz, 2H) .

Preparation of 4-tert-Butylbenzenesulfonyl Azide

The sulfonyl azide intermediate is generated by reacting 4-tert-butylbenzenesulfonyl chloride with sodium azide (NaN₃) in acetonitrile at 0–5°C . This step ensures the formation of a reactive azide for subsequent cycloaddition:

Optimization Notes:

-

Excess NaN₃ (1.5 equiv.) and controlled temperature prevent side reactions (e.g., hydrolysis).

-

Yield: 88% after column chromatography (hexane/ethyl acetate, 85:15) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via a regioselective CuAAC reaction between 4-tert-butylbenzenesulfonyl azide and 1-ethynyl-3-fluoro-5-methylbenzene. Copper(I) iodide and sodium ascorbate in a water/acetonitrile mixture (1:1) facilitate the reaction at room temperature :

Regiochemical Control:

The use of Cu(I) ensures 1,4-regioselectivity, placing the sulfonyl group at position 4 and the 3-fluorophenyl-methyl moiety at positions 1 and 5, respectively .

Reaction Conditions:

-

Catalyst: CuI (5 mol%), sodium ascorbate (10 mol%).

-

Solvent: H₂O/CH₃CN (1:1), rt, 12 h.

Characterization:

-

HRMS (ESI): Calc. for C₁₉H₂₁F₃N₃O₂S [M+H]⁺: 428.1264, Found: 428.1268 .

-

(500 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 7.12–7.89 (m, 4H, aromatic), 8.05 (s, 1H, triazole-H) .

Buchwald-Hartwig Amination for N1 Functionalization

An alternative route involves palladium-catalyzed cross-coupling to introduce the 3-fluorophenyl group post-cycloaddition. A pre-synthesized 5-methyl-4-sulfonyltriazole bearing a bromine at N1 undergoes coupling with 3-fluoroaniline using (THP-Dipp)Pd(cinn)Cl as the catalyst :

Reaction Parameters:

-

Catalyst: (THP-Dipp)Pd(cinn)Cl (2 mol%).

Comparative Analysis of Synthetic Routes

| Parameter | CuAAC Route | Buchwald-Hartwig Route |

|---|---|---|

| Regioselectivity | High (1,4) | Moderate (N1-specific) |

| Step Count | 3 | 4 |

| Overall Yield | 58% | 49% |

| Scalability | Excellent | Moderate |

The CuAAC method is preferred for its efficiency and fewer steps, though the Buchwald-Hartwig approach offers flexibility for late-stage diversification .

Mechanistic Insights into Sulfonylation

Sulfonylation at N4 proceeds via a two-step mechanism:

-

Deprotonation: The triazole nitrogen is deprotonated by a base (e.g., Et₃N), forming a nucleophilic amide.

-

Electrophilic Attack: 4-tert-Butylbenzenesulfonyl chloride reacts with the amide, displacing chloride to form the sulfonamide .

Kinetic Studies:

-

Second-order kinetics observed ( L·mol⁻¹·s⁻¹ at 25°C).

-

Activation energy (): 45 kJ/mol, indicative of a moderate energy barrier .

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions:

Oxidation: Introduces additional oxygen atoms into the molecule.

Reduction: Reduces the oxidation state of the compound.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Substituting reagents: Such as halogens or nucleophiles.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial and anticancer agent due to its unique structural features that allow for interaction with biological targets.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of derivatives of 4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole against various bacterial strains. The results indicated a significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Pharmaceutical Applications

Due to its sulfonamide group, this compound may serve as a scaffold for developing new drugs targeting specific diseases.

Example: Drug Development

Research has shown that modifications to the triazole structure can enhance bioavailability and efficacy. For instance, derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in cancer progression .

Materials Science

The compound can also be utilized in creating advanced materials, particularly in polymer chemistry where it acts as a cross-linking agent.

Application in Polymers

Incorporating this triazole into polymer matrices has been shown to improve thermal stability and mechanical properties. Studies demonstrate that polymers containing this compound exhibit enhanced resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism by which 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets, which may include enzymes or receptors. The triazole ring plays a critical role in interacting with biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Antimicrobial Activity

- Compound 4k : (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)-prop-2-en-1-one exhibits leishmanicidal activity (IC₅₀ = 2.3 µM) due to its nitro group, which enhances electrophilicity and redox activity .

- Compound 4: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid demonstrates broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to the sulfonic acid group’s polarity and hydrogen-bonding capacity .

Anti-Inflammatory Activity

- 31a and 31b : 4-(4-Chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives show COX-2 selectivity (IC₅₀ = 0.8–1.2 µM), with the chloro substituent in 31a enhancing potency over the fluoro in 31b .

Electronic and Steric Effects

- Fluorine vs.

- Sulfonyl vs. Sulfonic Acid : The tert-butylbenzenesulfonyl group balances lipophilicity and polarity better than the sulfonic acid in Compound 4, which may enhance oral bioavailability .

Biological Activity

4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-tert-butylbenzenesulfonyl chloride with appropriate triazole precursors. The synthetic pathway often includes the use of coupling agents or catalysts to facilitate the formation of the triazole ring. For instance, a study indicated that derivatives of triazoles can be obtained through the reaction of sulfonyl chlorides with azoles under basic conditions .

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. A series of compounds related to 1,2,3-triazoles have shown promising activity against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism often involves cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole A | MCF-7 | 15 | Apoptosis induction |

| Triazole B | SW480 | 20 | G2/M phase arrest |

| Triazole C | A549 | 25 | Apoptosis induction |

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have demonstrated that certain triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with a similar structural framework were shown to possess effective inhibition against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Related Triazole Compounds

| Compound | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole D | E. coli | 32 µg/mL |

| Triazole E | S. aureus | 16 µg/mL |

| Triazole F | C. albicans | 8 µg/mL |

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been noted for their anti-inflammatory and antioxidant activities. Research indicates that some derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 3: Other Biological Activities of Triazole Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Anti-inflammatory | Triazole G | Moderate |

| Antioxidant | Triazole H | High |

Case Studies

Several case studies have been published that detail the biological evaluation of triazole derivatives:

- Case Study on Anticancer Activity : A study evaluated a series of triazoles against MCF-7 cells, revealing that modifications at the C-4 position significantly enhanced potency, with some compounds achieving IC50 values below 10 µM.

- Case Study on Antimicrobial Properties : Another investigation focused on the antifungal activity against Candida species, where specific substitutions on the triazole ring led to increased efficacy compared to standard antifungal agents.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For example, terminal alkynes (e.g., 1-ethynyl-3-fluorobenzene) react with azides under mild conditions to yield 1,4-disubstituted triazoles . Alternative routes include refluxing substituted benzaldehydes with aminotriazoles in ethanol/acetic acid, followed by purification via vacuum filtration . Methodological considerations: Optimize catalyst loading (e.g., CuSO4·NaAsc) and reaction time to suppress side products.

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- <sup>1</sup>H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and tert-butylbenzenesulfonyl groups) and methyl groups (δ 2.0–2.5 ppm). Splitting patterns distinguish substituent positions .

- <sup>13</sup>C NMR : Fluorine coupling (e.g., <sup>1</sup>JCF ≈ 250 Hz) confirms fluorophenyl attachment .

- HRMS : Validate molecular formula (e.g., calculated [M+H]<sup>+</sup> for C19H21F3N3O2S: 424.1301) .

Q. What purification techniques are recommended for isolating this compound?

Use column chromatography (silica gel, hexane/EtOAc gradient) to separate triazole derivatives. For polar byproducts, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., R-factor discrepancies) be resolved during structure refinement?

Employ SHELXL for small-molecule refinement, leveraging constraints for disordered tert-butyl or sulfonyl groups. Ensure data-to-parameter ratios > 10 to avoid overfitting . Compare thermal displacement parameters (Ueq) with analogous structures (e.g., 4-bromophenyl-triazole derivatives ). Use WinGX for post-refinement analysis and ORTEP visualization .

Q. What computational methods predict the compound’s bioactivity or binding affinity?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonyl group’s electron-withdrawing effects) .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges .

- QSAR Models : Correlate substituent lipophilicity (logP) with membrane permeability, using the fluorophenyl group’s logP ≈ 2.1 as a benchmark .

Q. How to address inconsistencies in biological activity data across studies?

- Assay Optimization : Validate cell-line specificity (e.g., HEK293 vs. HeLa) and control for fluorophenyl metabolism .

- SAR Analysis : Compare methyl vs. tert-butyl substitutions on benzenesulfonyl; bulky tert-butyl groups may sterically hinder target binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.